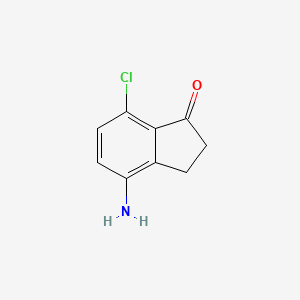

4-Amino-7-chloro-indan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

4-amino-7-chloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8ClNO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4,11H2 |

InChI Key |

IRHQNSQVEDPHBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of the 4 Amino 7 Chloro Indan 1 One Core

Transformations Involving the Ketone Functionality at C-1

The ketone group at the C-1 position of the indanone core is a versatile handle for a range of chemical modifications, including reductions, alpha-functionalizations, and reactions involving the corresponding enolate.

The carbonyl group of 4-Amino-7-chloro-indan-1-one can be readily reduced to the corresponding alcohol, 4-amino-7-chloro-indan-1-ol. This transformation is a fundamental reaction to introduce a hydroxyl group, which can serve as a precursor for further derivatization. While specific literature on the reduction of this compound is not abundant, the reduction of a closely related analog, 4-chloro-7-hydroxy-indan-1-one, has been reported. This suggests that standard reducing agents can be effectively employed for this conversion.

Commonly used reagents for such carbonyl reductions include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reaction, potentially leading to the formation of either cis or trans isomers of the resulting amino alcohol. The conditions for these reactions are typically mild, involving stirring the indanone with the reducing agent in a suitable alcoholic or ethereal solvent.

Table 1: Examples of Carbonyl Reduction Conditions for Indanone Analogs

| Starting Material | Reagent | Solvent | Product |

| 4-Chloro-7-hydroxy-indan-1-one | Not Specified | Not Specified | 4-Chloro-7-hydroxy-indan-1-ol fishersci.co.uk |

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can undergo a variety of functionalization reactions.

Halogenation: The α-position of the indanone can be halogenated under either acidic or basic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate, while base-catalyzed halogenation involves the formation of an enolate. libretexts.orglibretexts.orgchemistrysteps.com For ketones with multiple α-hydrogens, the reaction under basic conditions can be difficult to control and may lead to polyhalogenation. libretexts.orgchemistrysteps.com

Alkylation: α-Alkylation of the indanone core can be achieved by first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. youtube.comyoutube.com This method allows for the introduction of various alkyl groups at the C-2 position.

Condensation Reactions: The activated α-methylene group can participate in various condensation reactions.

Mannich Reaction: This reaction involves the aminoalkylation of the α-carbon with formaldehyde and a primary or secondary amine, leading to the formation of a β-amino-ketone, known as a Mannich base. wikipedia-on-ipfs.orgwikipedia.orgnih.govorganic-chemistry.org These products can be valuable intermediates for the synthesis of more complex heterocyclic systems.

Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com By reacting the indanone enolate with a methyl vinyl ketone, a new six-membered ring can be fused to the indanone skeleton, opening pathways to polycyclic structures. wikipedia.org

The formation of an enol or enolate is a key step in many of the α-functionalization reactions. The enolate, being a powerful nucleophile, can react with a wide range of electrophiles. masterorganicchemistry.com Besides the reactions mentioned above, enolates of indanones can participate in other C-C bond-forming reactions, such as aldol condensations with other carbonyl compounds. libretexts.org The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, allowing for selective reactions at either the more or less substituted α-carbon in more complex indanone systems. pitt.edu

Reactions of the Aromatic Amino Group at C-4

The aromatic amino group at the C-4 position provides another avenue for extensive derivatization of the this compound scaffold.

Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. youtube.comsimply.sciencejove.comsavemyexams.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. simply.science Acylation can be used to introduce a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. fishersci.co.ukwikipedia.org This reaction can lead to the formation of secondary and tertiary amines. wikipedia.org Controlling the degree of alkylation can sometimes be challenging, often resulting in a mixture of products. wikipedia.org The use of a large excess of the amine or specific reaction conditions can favor monoalkylation. rsc.org

Table 2: General Conditions for Acylation and Alkylation of Aromatic Amines

| Reaction | Reagent | Base | Solvent | General Product |

| Acylation | Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | N-Acyl-4-amino-7-chloro-indan-1-one |

| Alkylation | Alkyl Halide | Potassium Carbonate, Triethylamine | DMF, Acetonitrile (B52724) | N-Alkyl-4-amino-7-chloro-indan-1-one |

The aromatic primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.com The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comorganic-chemistry.orgnih.gov This opens up a vast array of synthetic possibilities for introducing different functional groups onto the aromatic ring.

Hydrolysis: The diazonium salt can be hydrolyzed to the corresponding phenol by heating in an aqueous acidic solution.

Halogenation (Sandmeyer Reaction): Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents, respectively. masterorganicchemistry.comorganic-chemistry.org

Cyanation (Sandmeyer Reaction): Reaction with copper(I) cyanide (CuCN) yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

Azidation: The diazonium group can be replaced by an azide group (N₃) by treatment with sodium azide.

These transformations provide a powerful toolkit for the extensive modification of the this compound core, enabling the synthesis of a broad spectrum of derivatives with potentially diverse chemical and biological properties.

Formation of Amides, Sulfonamides, Ureas, and Thioureas

The primary amino group at the C-4 position of the indanone core is a versatile nucleophile, readily participating in reactions to form stable amide, sulfonamide, urea, and thiourea linkages. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amides: The amino group can be acylated using various reagents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding N-(7-chloro-1-oxoindan-4-yl)amide.

Sulfonamides: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base. The synthesis of sulfonamides is a common method in drug discovery, leveraging the reaction between primary or secondary amines and sulfonyl chlorides ijarsct.co.in.

Ureas and Thioureas: Urea derivatives are accessible through the reaction of the C-4 amine with an isocyanate. This reaction proceeds readily to form an N,N'-disubstituted urea. The analogous thiourea derivatives are prepared using isothiocyanates uea.ac.uknih.gov. Both urea and thiourea moieties are recognized as privileged structures in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors nih.gov.

The table below illustrates the general pathways for the derivatization of the C-4 amino group.

| Derivative Class | Reagent Type | General Reaction Conditions |

| Amide | Acyl Chloride (R-COCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), 0 °C to RT |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl) | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to RT ijarsct.co.in |

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, Dioxane), RT |

| Thiourea | Isothiocyanate (R-NCS) | Aprotic solvent (e.g., THF, Ethanol), RT to gentle heating |

Reactivity of the Aryl Chloride Substituent at C-7

The aryl chloride at the C-7 position is generally less reactive than the corresponding bromide or iodide but can be effectively functionalized using modern organometallic cross-coupling techniques. This allows for the introduction of carbon- and nitrogen-based substituents, significantly expanding the structural diversity of the indanone scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-7 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C-7 carbon and an aryl or vinyl group from a boronic acid or boronic ester partner libretexts.orgtcichemicals.com. While aryl chlorides are known to be more challenging substrates than bromides or iodides, the use of specialized phosphine ligands and appropriate bases can facilitate the reaction tcichemicals.com. Research on the analogous 5-bromo-1-indanone has shown that palladium-catalyzed Suzuki-Miyaura coupling proceeds efficiently with various boronic acids, demonstrating the viability of this approach on the indanone core researchgate.net. This provides a robust route for synthesizing structurally diverse 7-aryl-4-amino-indan-1-one derivatives researchgate.net.

Sonogashira Coupling: The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides to form arylalkynes wikipedia.orglibretexts.org. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base organic-chemistry.org. This pathway allows for the introduction of an alkynyl moiety at the C-7 position, which can serve as a versatile handle for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines wikipedia.orgorganic-chemistry.orglibretexts.org. It would allow for the introduction of a secondary or tertiary amino group at the C-7 position, replacing the chlorine atom. The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides wikipedia.orgrug.nl.

The following table summarizes representative conditions for these cross-coupling reactions as they could be applied to the C-7 chloride.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)2 or Pd2(dba)3 + Phosphine Ligand (e.g., SPhos, XPhos) | K2CO3, K3PO4, Cs2CO3 |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 + CuI | Et3N, DiPEA |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)2 or Pd2(dba)3 + Phosphine Ligand (e.g., BINAP, Xantphos) | NaOt-Bu, K2CO3, Cs2CO3 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group libretexts.org. These groups are necessary to stabilize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer intermediate.

In the case of this compound, the ketone at the C-1 position is an electron-withdrawing group. However, it is located meta with respect to the C-7 chloro substituent. A substituent in the meta position does not allow for resonance delocalization of the negative charge of the intermediate onto the activating group libretexts.org. Consequently, the intermediate required for an SNAr reaction at the C-7 position is not sufficiently stabilized, making this pathway mechanistically disfavored under typical SNAr conditions. Therefore, direct displacement of the C-7 chloride by nucleophiles via an SNAr mechanism is not considered a viable synthetic strategy for this compound.

Advanced Spectroscopic and Spectrometric Characterization Methods for 4 Amino 7 Chloro Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

No specific ¹H or ¹³C NMR data for 4-Amino-7-chloro-indan-1-one has been reported in the searched scientific literature.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

¹³C NMR: Similarly, a ¹³C NMR spectrum would reveal characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indanone structure. The positions of these signals would be diagnostic of the specific substitution pattern.

2D NMR: Techniques like COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation analysis for this compound, is not available in the public domain. This technique would be essential for confirming the molecular formula and providing insights into the compound's stability and fragmentation pathways under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While no specific IR spectrum for this compound was found, one would anticipate characteristic absorption bands corresponding to its functional groups.

A hypothetical IR spectrum would likely exhibit:

N-H stretching vibrations from the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the ketone group in the five-membered ring, expected around 1700-1720 cm⁻¹.

C-N stretching vibrations and C-Cl stretching vibrations in the fingerprint region.

Aromatic C-H and C=C stretching vibrations .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data for this compound. The UV-Vis spectrum is determined by the electronic transitions within the chromophoric parts of the molecule. For this compound, the substituted benzene (B151609) ring fused to the carbonyl group constitutes the primary chromophore. The positions of the absorption maxima (λmax) would be influenced by the amino and chloro substituents on the aromatic ring, which act as auxochromes.

Strategic Applications of 4 Amino 7 Chloro Indan 1 One As a Chemical Building Block

Scaffold Diversification for Novel Chemical Library Synthesis

The synthesis of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The 4-Amino-7-chloro-indan-1-one scaffold is well-suited for this purpose, offering at least three points of diversification. The amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. The chlorine atom can participate in cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl substituents. Finally, the ketone functionality can be transformed into a range of other functional groups or used as a handle for the construction of more complex ring systems.

This multi-faceted reactivity allows for the generation of large and diverse libraries of compounds from a single, readily accessible precursor. A diversity-oriented synthesis approach, starting from this compound, can rapidly populate chemical space with novel molecules possessing a wide range of physicochemical properties, increasing the probability of identifying compounds with desired biological activities. mdpi.com

Precursor for the Development of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the functional groups in this compound makes it an excellent precursor for the synthesis of complex polycyclic and heterocyclic systems. The ketone can undergo condensation reactions with various binucleophiles to form fused heterocyclic rings. For instance, reaction with hydrazines can yield indeno[1,2-c]pyrazoles, while condensation with hydroxylamine (B1172632) can lead to indeno[1,2-c]isoxazoles.

Furthermore, the amino group can be utilized as a directing group or a nucleophile in intramolecular cyclization reactions. For example, acylation of the amino group with a suitable bifunctional reagent could be followed by an intramolecular cyclization to construct a third ring, leading to the formation of complex polycyclic frameworks. The chlorine atom also provides a handle for intramolecular cyclization reactions via palladium-catalyzed C-H activation or other cross-coupling methodologies.

Role in the Synthesis of Bridged, Spirocyclic, and Fused Derivatives

The indanone scaffold of this compound can be elaborated into more complex three-dimensional structures such as bridged, spirocyclic, and fused derivatives. The ketone functionality is a key reactive site for such transformations. For instance, a Robinson annulation reaction could be employed to construct a new six-membered ring, leading to a fused tricyclic system.

Spirocyclic compounds can be accessed through various strategies, including the reaction of the ketone with bis-nucleophiles or through rearrangement reactions. The amino group can also play a role in directing these transformations or can be incorporated into the newly formed spirocyclic ring system. The synthesis of such complex structures is of significant interest in drug discovery, as they often exhibit unique pharmacological properties due to their well-defined three-dimensional shapes.

Analog Design and Structure-Derived Principles in Scaffold Modification (drawing parallels to 4-amino-7-chloroquinolines)

The principles of analog design and scaffold modification for this compound can be effectively guided by the extensive research on the structurally related 4-amino-7-chloroquinolines. nih.govacs.orgnih.gov The 4-amino-7-chloroquinoline scaffold is the core of several clinically used antimalarial drugs, and a vast body of structure-activity relationship (SAR) data is available for this class of compounds.

The key structural features of 4-amino-7-chloroquinolines that are important for their biological activity include the 7-chloroquinoline (B30040) core, the 4-amino linkage, and the nature of the side chain attached to the amino group. By drawing parallels, it can be hypothesized that similar structural modifications to the this compound scaffold could lead to compounds with interesting biological properties.

In the context of 4-amino-7-chloroquinolines, modifications of the side chain have been a major focus of research to overcome drug resistance and improve the pharmacological profile. nih.gov Similar strategies can be applied to this compound. The amino group provides a convenient attachment point for a wide variety of side chains.

| Side Chain Modification Strategy | Rationale (based on 4-amino-7-chloroquinoline SAR) | Potential Impact on this compound Analogs |

| Introduction of basic amines | Enhance accumulation in acidic organelles of parasites. | May confer antimalarial or other antiparasitic activities. |

| Variation of alkyl chain length | Modulate lipophilicity and pharmacokinetic properties. | Optimize absorption, distribution, metabolism, and excretion (ADME) profile. |

| Incorporation of cyclic amines (e.g., piperazine) | Improve metabolic stability and receptor interactions. | Enhance biological activity and reduce off-target effects. |

| Introduction of aromatic or heteroaromatic groups | Provide additional binding interactions with biological targets. | Potentially lead to new modes of action or improved potency. |

By systematically exploring these side chain modifications, it is possible to generate a library of this compound analogs with diverse pharmacological properties.

Hybrid molecule design involves the combination of two or more pharmacophores into a single molecule to achieve a synergistic or additive effect. The this compound scaffold can be used as a core structure for the design of novel hybrid molecules.

Future Perspectives and Emerging Research Avenues for Halogenated Aminoindanones

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The synthesis of the indanone framework has traditionally relied on methods like intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.netnih.gov While effective, these methods can sometimes require harsh conditions or generate significant waste. The future of synthesizing halogenated aminoindanones is focused on greener and more efficient strategies.

Emerging research emphasizes the development of pathways with high atom economy, minimizing byproducts. chinesechemsoc.org Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by recoverable metal triflates in ionic liquids represents a significant step towards environmentally benign synthesis. beilstein-journals.orgresearchgate.net Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly promising. For instance, a one-pot synthesis of functionalized indanones has been developed through a sequence involving a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. nih.govacs.org These approaches not only simplify synthetic procedures but also reduce solvent and energy consumption, aligning with the principles of green chemistry.

Future efforts will likely focus on:

C-H Activation: Direct functionalization of C-H bonds to build the indanone core, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for the synthesis of indanone derivatives.

Biocatalysis: Employing enzymes to catalyze key steps in indanone synthesis, offering high selectivity under mild conditions.

Advanced Catalytic Approaches for Chemo-, Regio-, and Stereoselective Functionalization

The biological activity of indanone derivatives is often highly dependent on the precise three-dimensional arrangement of their atoms (stereochemistry) and the specific placement of functional groups (regiochemistry). Advanced catalysis is at the forefront of addressing this challenge.

Transition-metal catalysis has become an indispensable tool for constructing the indanone skeleton with high precision. rsc.org Different metal catalysts can steer a reaction towards a desired constitutional isomer from the same starting materials. chinesechemsoc.org For example, rhodium and nickel catalysts have been employed in the intramolecular hydroacylation of alkenes and reductive cyclizations of enones to produce indanones. chinesechemsoc.orgorganic-chemistry.org

A key area of ongoing research is enantioselective catalysis, which produces a single desired enantiomer of a chiral molecule. This is crucial as different enantiomers can have vastly different biological effects. Rhodium-catalyzed asymmetric intramolecular 1,4-additions and copper-catalyzed reactions have been successfully used to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities. rsc.orgorganic-chemistry.org

Future developments in this area will likely include:

Cooperative Bimetallic Catalysis: Utilizing two different metal catalysts that work in concert to achieve transformations not possible with a single catalyst, potentially offering new pathways for stereodivergent synthesis. acs.org

Photoredox Catalysis: Using light to drive catalytic cycles, enabling novel and previously challenging transformations under mild conditions. acs.org

Organocatalysis: Expanding the use of small organic molecules as catalysts to create functionalized indanes and indanones, avoiding the cost and potential toxicity of heavy metals. rsc.org

Table 1: Selected Catalytic Methods for Indanone Synthesis

| Catalytic System | Reaction Type | Key Feature |

|---|---|---|

| Phosphine/Palladium | Tandem Michael-Heck | One-pot synthesis of functionalized indanones. nih.govacs.org |

| Rhodium(I)/Chiraphos | Asymmetric 1,4-Addition | High enantioselectivity for chiral 3-aryl-1-indanones. researchgate.netorganic-chemistry.org |

| Nickel-based | Reductive Cyclization | High enantiomeric induction for a broad range of enones. organic-chemistry.org |

| (salen)Titanium Complexes | Hydrogen-Atom Transfer | Cooperative dual activation mechanism for stereochemical control. acs.org |

Chemoinformatics and High-Throughput Screening in Indanone Scaffold Exploration

As the ability to synthesize diverse libraries of halogenated aminoindanones grows, so does the need for efficient methods to identify promising candidates for specific applications, such as drug discovery. Chemoinformatics and high-throughput screening (HTS) are critical technologies in this endeavor. ncsu.edu

Chemoinformatics involves the use of computational methods to analyze chemical data. In the context of the indanone scaffold, it can be used to:

Design Virtual Libraries: Generate large, diverse sets of virtual indanone derivatives for in silico screening. ncsu.edu

Predict Properties: Use quantitative structure-activity relationship (QSAR) models to predict the biological activity (e.g., IC50 values) and ADMET (absorption, distribution, metabolism, excretion, toxicology) properties of novel compounds before they are synthesized. ncsu.edunih.gov

Data Mining: Analyze the results of HTS experiments to identify "hits"—compounds that show a desired effect—and to find structure-activity relationships that can guide the next round of synthesis. ncsu.edunih.gov

HTS allows for the rapid, automated testing of thousands of chemical compounds against a biological target. ncsu.edu When combined with chemoinformatics, HTS becomes a powerful engine for discovery. For instance, a library of indanone derivatives could be screened for its ability to inhibit a particular enzyme involved in a disease. The data from this screen can then be used to build a predictive model to design even more potent inhibitors. mdpi.com The use of automated, scaffold-supported 3D tissue arrays is also making HTS more relevant to human biology. nih.gov

Future trends will likely involve the increasing integration of artificial intelligence and machine learning to create more accurate predictive models and to identify novel drug targets for indanone-based therapeutics. chemrxiv.org

Deeper Theoretical Insights into Reactivity Mechanisms and Selectivity

A fundamental understanding of why chemical reactions proceed in a certain way is crucial for developing better synthetic methods. Theoretical and computational chemistry provides a powerful lens for examining reaction mechanisms at the molecular level. researchgate.net

By modeling reaction pathways, chemists can understand the transition states and intermediates that govern the outcome of a reaction. For example, kinetic studies and computational analysis can reveal why a particular catalyst favors the formation of one regio- or stereoisomer over another. rsc.org These studies can elucidate the subtle non-covalent interactions, such as cation-π interactions, that can control the conformation of reactive intermediates and thus the stereochemical outcome of a reaction. acs.org

Recent studies have employed these methods to understand:

Nucleophilic Aromatic Substitution (SNAr): Kinetic investigations have helped resolve conflicting reports on reaction mechanisms by identifying how different bases or additives can change the reaction pathway. rsc.org

Radical Reactions: Controlled experiments combined with computational analysis can confirm the presence of radical intermediates and explain the observed product distribution. acs.org

Catalytic Cycles: Detailed kinetic and nonlinear effect studies can determine the stoichiometry of the active catalyst and support proposed bimetallic mechanisms. acs.org

Gaining deeper theoretical insights allows for the rational design of catalysts and reaction conditions, moving from trial-and-error discovery to a more predictive science. rsc.org This approach will be indispensable for overcoming challenges in the synthesis of complex halogenated aminoindanones and for fine-tuning their properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.